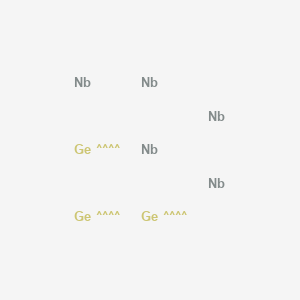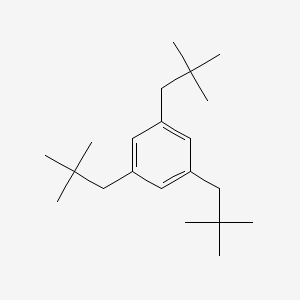
1,3,5-Tri-neopentylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tri-neopentylbenzene is an organic compound with the molecular formula C21H36. It is a derivative of benzene where three hydrogen atoms are replaced by neopentyl groups. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri-neopentylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1,3,5-Tri-neopentylbenzene can undergo various chemical reactions, including:
Oxidation: The neopentyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target any functional groups present on the neopentyl substituents.
Substitution: Electrophilic aromatic substitution reactions can occur, although the bulky neopentyl groups may hinder these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Neopentyl alcohols, neopentyl aldehydes, or neopentyl carboxylic acids.
Reduction: Reduced forms of any functional groups present on the neopentyl substituents.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,3,5-Tri-neopentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its bulky substituents can influence the steric environment in reactions, making it useful in studying steric effects.
Biology: While specific biological applications are limited, derivatives of this compound could be explored for their potential biological activity.
Industry: Used in the production of specialty chemicals and materials where bulky substituents are required to achieve specific properties.
作用机制
The mechanism of action of 1,3,5-Tri-neopentylbenzene largely depends on the specific reactions it undergoes. The bulky neopentyl groups can influence the reactivity of the benzene ring by providing steric hindrance, which can affect the approach of reactants and the stability of intermediates. This steric effect can be leveraged to control reaction pathways and selectivity.
相似化合物的比较
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but with tert-butyl groups instead of neopentyl groups.
1,3,5-Triethylbenzene: Contains ethyl groups instead of neopentyl groups.
1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of neopentyl groups.
Uniqueness
1,3,5-Tri-neopentylbenzene is unique due to the presence of neopentyl groups, which are larger and more sterically demanding than tert-butyl, ethyl, or isopropyl groups. This increased steric bulk can significantly influence the compound’s reactivity and the outcome of chemical reactions.
属性
CAS 编号 |
21411-39-2 |
|---|---|
分子式 |
C21H36 |
分子量 |
288.5 g/mol |
IUPAC 名称 |
1,3,5-tris(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C21H36/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |
InChI 键 |
ZWSGJJOEFPCZLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=CC(=CC(=C1)CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
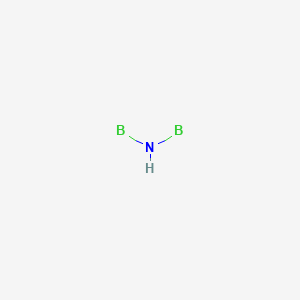
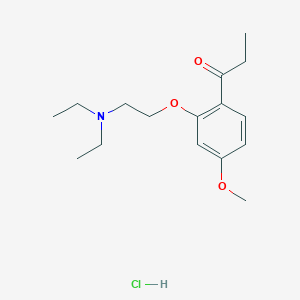
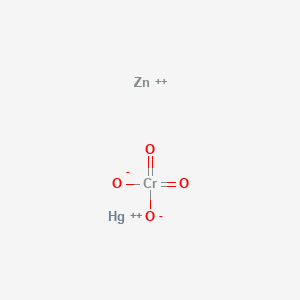
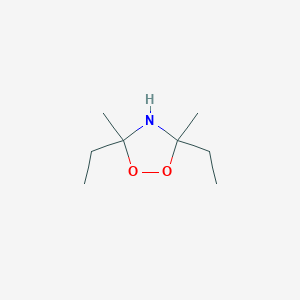
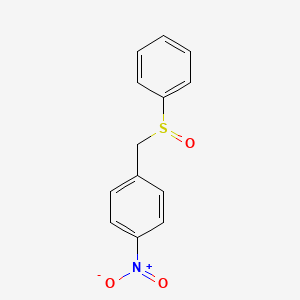
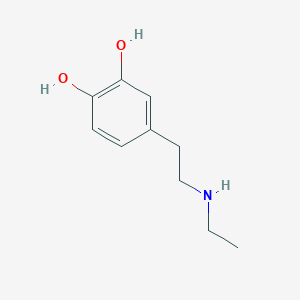
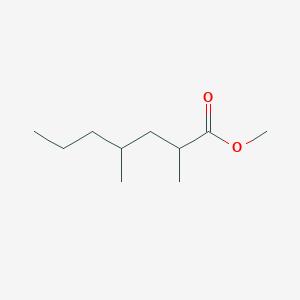
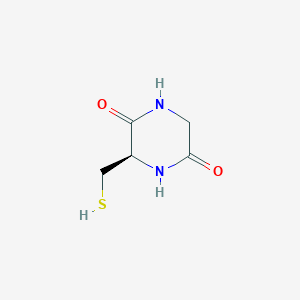
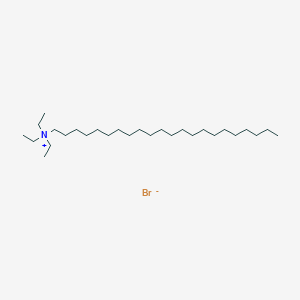

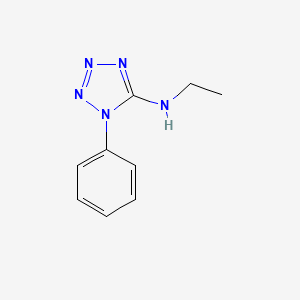
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
